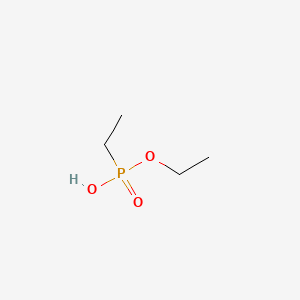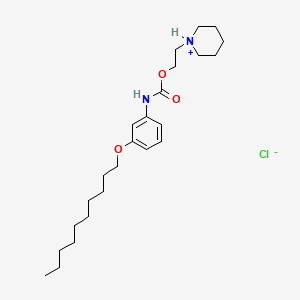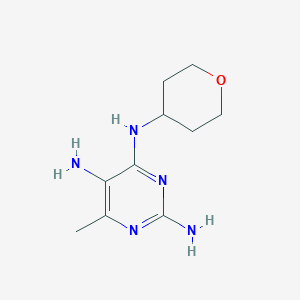![molecular formula C11H15N3 B13751954 (1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a rigid bicyclic framework, which imparts significant stability and specificity in its interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane typically involves the use of directed metalation strategies. One common method starts with the commercially available trans-4-hydroxy-L-proline. This compound undergoes N-tosylation followed by reduction to form (2S,4S)-4-hydroxyprolinol. Subsequent tosylation of the hydroxy groups and reaction with methylamine under pressure forms the bicyclic structure. The final step involves the removal of the N-tosyl group using hydrobromic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to achieve high yields and purity.
化学反応の分析
Types of Reactions
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its stable and rigid structure.
Medicine: Explored for its potential therapeutic applications, including as an antitumor agent.
作用機序
The mechanism of action of (1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The rigid bicyclic structure ensures high specificity and stability in these interactions .
類似化合物との比較
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: A closely related compound with similar structural features.
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Another derivative with a different substituent.
Uniqueness
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of the pyridinyl group, which imparts additional electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability.
特性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC名 |
(1S,4S)-2-methyl-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H15N3/c1-13-7-11-5-10(13)8-14(11)9-3-2-4-12-6-9/h2-4,6,10-11H,5,7-8H2,1H3/t10-,11-/m0/s1 |
InChIキー |
LYOFVRAFZLUAKK-QWRGUYRKSA-N |
異性体SMILES |
CN1C[C@@H]2C[C@H]1CN2C3=CN=CC=C3 |
正規SMILES |
CN1CC2CC1CN2C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
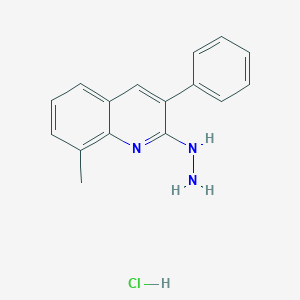
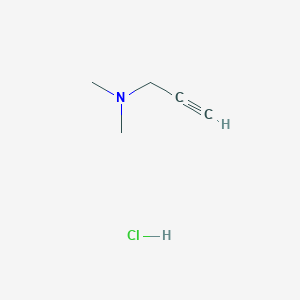
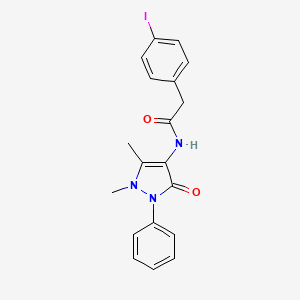

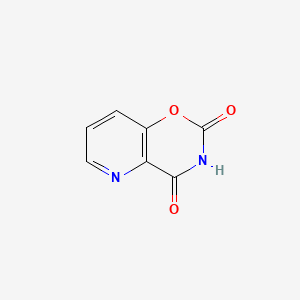
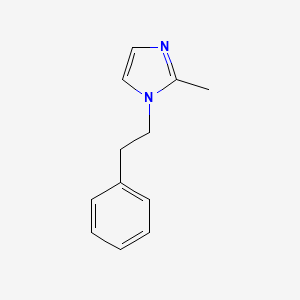
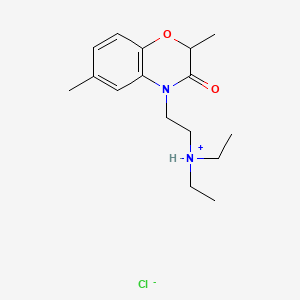
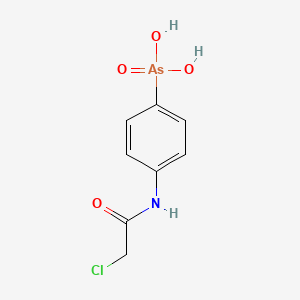
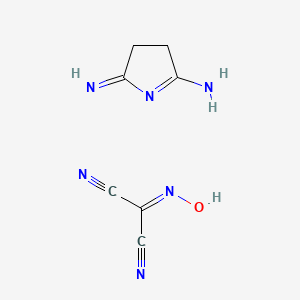
![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
